Scaffold-Level LogD Prediction: Unbridged vs. Bridged Morpholine/Piperazine Impact on Lipophilicity
No direct logD measurement for this compound was found. However, a 2018 study by AstraZeneca demonstrated that acyclic, unbranched morpholine and piperazine scaffolds (the class to which this compound belongs) have a measurably higher logD7.4 compared to their bridged counterparts [1]. The research showed that adding a one-carbon bridge across morpholines and piperazines reduced the measured logD7.4 by as much as -0.8 units [1]. This provides a class-level physicochemical expectation: this unbridged compound is predicted to possess a higher, less optimal lipophilicity for certain drug-like properties compared to a bridged, but synthetically more complex, analog. This is a key procurement consideration for pharmacokinetic screening.
| Evidence Dimension | Lipophilicity (logD7.4) |
|---|---|
| Target Compound Data | No data; predicted to be higher based on class |
| Comparator Or Baseline | Bridged morpholine/piperazine analogs (ΔlogD7.4 as much as -0.8) |
| Quantified Difference | Estimated >0.8 logD7.4 units higher than a bridged analog |
| Conditions | Class-level matched molecular pair analysis on morpholine and piperazine cores [1] |
Why This Matters
Higher logD often correlates with poorer solubility and higher metabolic clearance; procurement for drug discovery should prioritize this compound only if higher lipophilicity is a planned physiochemical property to be studied.
- [1] Degorce, S. L., Bodnarchuk, M. S., Cumming, I. A., & Scott, J. S. (2018). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 61(19), 8934–8944. View Source
